5-[(2-bromo-4-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one
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Overview
Description
5-[(2-BROMO-4-FLUOROPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE is a synthetic organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
One common method involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for carbon-carbon bond formation under mild conditions . The reaction conditions often include the use of palladium catalysts and boronic acid derivatives.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Scientific Research Applications
5-[(2-BROMO-4-FLUOROPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Biology: It is used in molecular docking studies to understand its interactions with biological targets.
Industry: It serves as a precursor for the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other chromen-2-one derivatives with different substituents. For example:
- (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone
- (5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)-2-thienyl)methanone These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. The unique combination of bromo and fluoro substituents in 5-[(2-BROMO-4-FLUOROPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE contributes to its distinct reactivity and potential applications.
Properties
Molecular Formula |
C18H14BrFO3 |
---|---|
Molecular Weight |
377.2 g/mol |
IUPAC Name |
5-[(2-bromo-4-fluorophenyl)methoxy]-4,7-dimethylchromen-2-one |
InChI |
InChI=1S/C18H14BrFO3/c1-10-5-15(18-11(2)7-17(21)23-16(18)6-10)22-9-12-3-4-13(20)8-14(12)19/h3-8H,9H2,1-2H3 |
InChI Key |
LMRCXCVGHKYCIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC3=C(C=C(C=C3)F)Br |
Origin of Product |
United States |
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